molecular formula C18H14F6N2O2 B4955128 N,N'-1,2-ethanediylbis[2-(trifluoromethyl)benzamide]

N,N'-1,2-ethanediylbis[2-(trifluoromethyl)benzamide]

Cat. No. B4955128
M. Wt: 404.3 g/mol
InChI Key: KHZMGJMNMJBVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,2-ethanediylbis[2-(trifluoromethyl)benzamide], commonly known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 belongs to the class of curcumin analogs and is structurally similar to curcumin, a natural compound found in turmeric.

Mechanism of Action

EF24 exerts its anti-cancer effects by inhibiting the activation of NF-κB and inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the expression of various proteins that are involved in cancer cell proliferation and survival. EF24's anti-inflammatory effects are due to its ability to inhibit the activation of NF-κB, which is a key regulator of inflammation. EF24's anti-oxidant effects are due to its ability to increase the expression of antioxidant enzymes, which help to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects:
EF24 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activation of NF-κB. EF24 has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB. Additionally, EF24 has been found to have anti-oxidant properties by increasing the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

EF24 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. EF24 has also been extensively studied, and its mechanism of action is well-understood. However, EF24 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, EF24 has poor solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several potential future directions for EF24 research. One area of interest is the development of EF24 as a potential cancer therapeutic. EF24 has shown promising anti-cancer effects in vitro and in vivo, and further research is needed to determine its efficacy and safety in humans. Additionally, EF24's anti-inflammatory and anti-oxidant properties make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Further research is needed to determine the full extent of EF24's therapeutic potential and to develop more effective formulations for its use.

Synthesis Methods

EF24 is synthesized by reacting 2,4-difluoronitrobenzene with 1,2-bis(aminooxy)ethane in the presence of sodium methoxide. The resulting intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride to obtain EF24.

Scientific Research Applications

EF24 has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, prostate, and colon cancer cells. EF24 has also been found to have anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation. Additionally, EF24 has been shown to have anti-oxidant properties by increasing the expression of antioxidant enzymes.

properties

IUPAC Name

2-(trifluoromethyl)-N-[2-[[2-(trifluoromethyl)benzoyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N2O2/c19-17(20,21)13-7-3-1-5-11(13)15(27)25-9-10-26-16(28)12-6-2-4-8-14(12)18(22,23)24/h1-8H,9-10H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZMGJMNMJBVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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